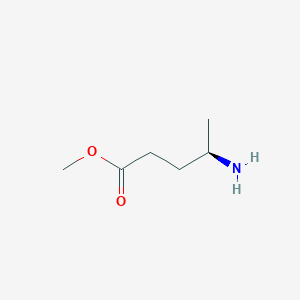

(R)-Methyl 4-aminopentanoate

CAS No.:

Cat. No.: VC20307727

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | methyl (4R)-4-aminopentanoate |

| Standard InChI | InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |

| Standard InChI Key | NHMQROWVIOFGNH-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](CCC(=O)OC)N |

| Canonical SMILES | CC(CCC(=O)OC)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-Methyl 4-aminopentanoate is the methyl ester derivative of (R)-4-aminopentanoic acid, a γ-amino acid with a five-carbon backbone. Its IUPAC name is methyl (4R)-4-aminopentanoate, and it shares structural homology with glutamic acid derivatives. Key physicochemical properties include :

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 131.17 g/mol |

| CAS registry | 753414-65-2 |

| Stereochemistry | (R)-configuration |

The ester functional group at the terminal carboxyl enhances lipid solubility compared to the parent acid, facilitating membrane permeability in drug delivery systems .

Stereochemical Significance

The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. Computational docking studies of homologous enzymes reveal that the (R)-configuration allows optimal hydrogen bonding with catalytic residues like Lys116 and Asn348 in engineered glutamate dehydrogenases (GDHs) . This stereospecific interaction is critical for its role as a substrate in asymmetric biocatalysis.

Synthetic Methodologies

Enzymatic Reductive Amination

The most efficient route involves a dual-enzyme system coupling engineered Escherichia coli glutamate dehydrogenase (EcGDH) with Bacillus subtilis formate dehydrogenase (BsFDH) :

-

Substrate: Levulinic acid (LA), a biomass-derived ketone.

-

Enzyme Engineering:

-

Cofactor Regeneration: BsFDH recycles NADPH using formate, minimizing cofactor costs.

-

Temperature: 45°C

-

pH: 8.0

-

Substrate loading: 0.4 M LA

-

Conversion: >97% in 11 h

-

Enantiomeric excess: >99% ee

This system’s atom economy (82%) and byproduct profile (inorganic carbonate) make it industrially scalable .

Chemical Synthesis Challenges

Traditional chemical routes suffer from poor stereocontrol. For example, LA reductive amination with Raney nickel catalysts yields racemic mixtures, necessitating costly chiral separations . Enzymatic methods circumvent these issues, though esterification of (R)-4-aminopentanoic acid to the methyl ester remains understudied in the literature.

Pharmaceutical and Industrial Applications

Neuromodulatory Agents

(R)-4-Aminopentanoic acid (the hydrolyzed form of the ester) is a precursor to Gly-Pro-Glu (GPE*) analogues, which show neuroprotective effects in Alzheimer’s and Parkinson’s disease models . The methyl ester’s improved bioavailability enhances blood-brain barrier penetration, making it a promising prodrug candidate.

Peptidomimetics

Incorporating (R)-methyl 4-aminopentanoate into peptides confers resistance to proteolytic degradation while maintaining α-helix stability . This property is exploited in antimicrobial peptides and hormone analogs.

Muscarinic Receptor Agonists

The compound’s γ-amino backbone aligns with the pharmacophore of M4 receptor agonists, potential therapeutics for schizophrenia and cognitive disorders .

Analytical Characterization

Structural Elucidation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular integrity. The methyl ester’s -NMR spectrum shows characteristic singlet peaks at δ 3.65 (COOCH3) and δ 1.45 (NH2) .

Environmental and Regulatory Considerations

Green Chemistry Metrics

The enzymatic route boasts an E-factor of 0.18 (kg waste/kg product), surpassing traditional methods (E-factor >5) . Lifecycle assessments favor biomass-derived LA over petrochemical feedstocks.

Regulatory Status

As an investigational compound, (R)-methyl 4-aminopentanoate lacks FDA approval. Current Good Manufacturing Practice (cGMP) production requires stringent control of enantiomeric purity (>99% ee) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume